molecular formula C12H19NO2 B2769972 1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1087610-79-4

1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2769972
CAS No.: 1087610-79-4
M. Wt: 209.289
InChI Key: NFOCPBRXSIZUOJ-UHFFFAOYSA-N
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Description

1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structure, which includes a methoxypropyl group and three methyl groups attached to the pyrrole ring, along with a carbaldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,4,5-trimethylpyrrole with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate (PCC) to introduce the carbaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

Scientific Research Applications

1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde largely depends on its functional groups and their interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets. Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness

1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxypropyl group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(3-methoxypropyl)-2,4,5-trimethylpyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9-10(2)13(6-5-7-15-4)11(3)12(9)8-14/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOCPBRXSIZUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)CCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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